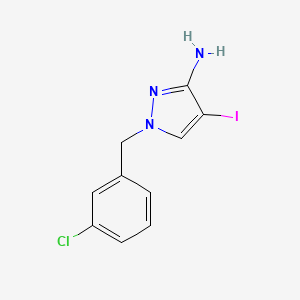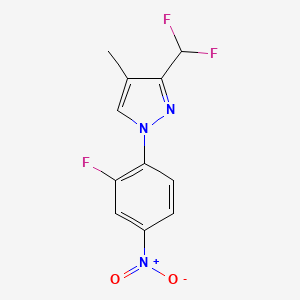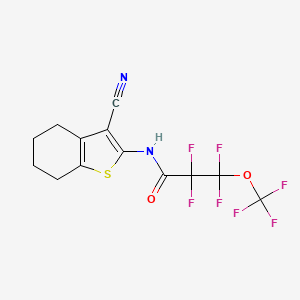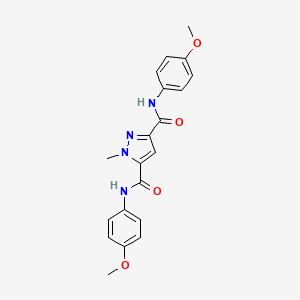![molecular formula C28H23FN6OS B10906783 N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10906783.png)
N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its intricate structure, which includes a fluorophenyl group, a naphthylamino group, and a triazolyl moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the preparation of the hydrazide precursor, followed by the formation of the hydrazone through a condensation reaction with an appropriate aldehyde or ketone. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and triazolyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound shares a similar hydrazone structure but differs in the substitution pattern on the phenyl ring.
N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE: This compound has an adamantane moiety instead of the naphthyl group.
Uniqueness
The uniqueness of N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its specific substitution pattern and the presence of the triazolyl moiety contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H23FN6OS |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H23FN6OS/c29-24-15-7-5-10-21(24)17-31-33-27(36)19-37-28-34-32-26(35(28)22-12-2-1-3-13-22)18-30-25-16-8-11-20-9-4-6-14-23(20)25/h1-17,30H,18-19H2,(H,33,36)/b31-17+ |
InChI Key |
KZCYFGAPAQOTAY-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3F)CNC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3F)CNC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10906700.png)
![2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl benzoate](/img/structure/B10906703.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B10906706.png)

![N-(3-fluorophenyl)-2-[5-(naphthalen-1-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10906725.png)
![N'-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10906738.png)


![{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone](/img/structure/B10906754.png)


![N-{2-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B10906771.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906778.png)
![N'~4~,N'~5~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B10906781.png)
